4-(2,3-Difluorophenyl)benzaldehyde
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Overview
Description
4-(2,3-Difluorophenyl)benzaldehyde is an organic compound with the molecular formula C13H8F2O. It is characterized by the presence of two fluorine atoms attached to the benzene ring, which significantly influences its chemical properties and reactivity. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3-Difluorophenyl)benzaldehyde typically involves the use of 2,3-difluorobenzene as a starting material. One common method is the Grignard reaction, where 2,3-difluorobromobenzene reacts with a Grignard reagent such as isopropylmagnesium chloride in the presence of a solvent like tetrahydrofuran. The resulting intermediate is then treated with N,N-dimethylformamide to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(2,3-Difluorophenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-(2,3-Difluorophenyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 4-(2,3-Difluorophenyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and binding affinity to various biological targets. This can lead to the modulation of enzymatic activities, receptor binding, and other biochemical processes. The exact pathways and targets depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
- 4-(2,4-Difluorophenyl)benzaldehyde
- 3,4-Difluorobenzaldehyde
- 2,3-Difluorobenzaldehyde
Comparison: 4-(2,3-Difluorophenyl)benzaldehyde is unique due to the specific positioning of the fluorine atoms on the benzene ring. This positioning influences its chemical reactivity and physical properties, making it distinct from other difluorobenzaldehyde derivatives. For instance, the 2,3-difluoro substitution pattern can lead to different electronic effects and steric interactions compared to 2,4- or 3,4-difluoro derivatives .
Properties
IUPAC Name |
4-(2,3-difluorophenyl)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O/c14-12-3-1-2-11(13(12)15)10-6-4-9(8-16)5-7-10/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUDMSFCYIXWBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=CC=C(C=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70699081 |
Source
|
Record name | 2',3'-Difluoro[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70699081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126163-38-0 |
Source
|
Record name | 2',3'-Difluoro[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70699081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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